1-Chloro-2-(4-methylbenzene-1-sulfonyl)-3-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-(4-methylbenzene-1-sulfonyl)-3-nitrobenzene is an organic compound with a complex structure that includes a chloro group, a methylbenzene sulfonyl group, and a nitro group attached to a benzene ring
Preparation Methods
The synthesis of 1-Chloro-2-(4-methylbenzene-1-sulfonyl)-3-nitrobenzene typically involves multiple steps, starting with the nitration of a suitable benzene derivative followed by sulfonation and chlorination. The reaction conditions often require specific catalysts and controlled environments to ensure the desired product is obtained with high purity and yield.
Synthetic Route:
Sulfonation: The addition of a sulfonyl group (-SO2) using reagents like sulfur trioxide or chlorosulfonic acid.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors and automated systems to handle large-scale synthesis. The use of advanced purification techniques such as recrystallization and chromatography ensures the final product meets the required specifications.
Chemical Reactions Analysis
1-Chloro-2-(4-methylbenzene-1-sulfonyl)-3-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.
Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions. This reaction often requires a base like sodium hydroxide or potassium carbonate.
Major Products:
- Amino derivatives
- Sulfonyl derivatives
- Various substituted benzene compounds
Scientific Research Applications
1-Chloro-2-(4-methylbenzene-1-sulfonyl)-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for pharmaceuticals, agrochemicals, and dyes.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties. It is used in the development of new therapeutic agents.
Medicine: Explored for its potential use in drug discovery and development. Its derivatives may exhibit pharmacological activities that are beneficial in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials. It is also used in the formulation of certain types of coatings and adhesives.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(4-methylbenzene-1-sulfonyl)-3-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group may enhance the compound’s solubility and facilitate its interaction with target proteins or enzymes.
Comparison with Similar Compounds
1-Chloro-2-(4-methylbenzene-1-sulfonyl)-3-nitrobenzene can be compared with other similar compounds such as:
1-Chloro-4-(methylsulfonyl)methylbenzene: Similar structure but lacks the nitro group, which may result in different chemical and biological properties.
Benzene, 1,1’-sulfonylbis[4-chloro-]: Contains two chloro groups and a sulfonyl group, but lacks the nitro group, leading to different reactivity and applications.
Uniqueness: The presence of both the nitro and sulfonyl groups in this compound makes it unique, as it combines the reactivity of the nitro group with the solubility and stability provided by the sulfonyl group
Properties
CAS No. |
90352-49-1 |
---|---|
Molecular Formula |
C13H10ClNO4S |
Molecular Weight |
311.74 g/mol |
IUPAC Name |
1-chloro-2-(4-methylphenyl)sulfonyl-3-nitrobenzene |
InChI |
InChI=1S/C13H10ClNO4S/c1-9-5-7-10(8-6-9)20(18,19)13-11(14)3-2-4-12(13)15(16)17/h2-8H,1H3 |
InChI Key |
NAPHSHQOMODUOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC=C2Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.